3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid

Übersicht

Beschreibung

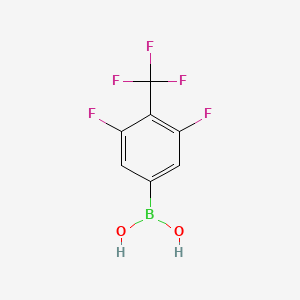

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid: is an organoboron compound with the molecular formula C7H4BF5O2. It is a white to off-white solid that is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its electron-withdrawing trifluoromethyl and difluoro substituents, which can significantly influence the reactivity and properties of the molecules it is incorporated into .

Wirkmechanismus

Target of Action

The primary target of 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in organic synthesis .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . For optimal efficacy and stability, the compound should be stored in an inert atmosphere at 2-8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products: The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula for 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is C7H4BF5O2. This compound features:

- Boronic Acid Functional Group : Essential for its reactivity in cross-coupling reactions.

- Fluorinated Substituents : The presence of trifluoromethyl and difluoro groups significantly influences the compound's electronic properties, enhancing its acidity and lipophilicity.

Organic Synthesis

This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules used in pharmaceuticals and materials science .

Pharmaceutical Development

The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Notably:

- Anticancer Activity : Research indicates that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, certain derivatives have shown significant inhibition of cancer cell growth by inducing G2/M phase arrest .

- Biological Mechanisms : Studies have highlighted mechanisms such as mitochondrial uncoupling and NF-κB pathway inhibition that contribute to its anticancer effects .

Advanced Materials

In materials science, this compound is employed to develop advanced materials such as:

- Polymers : The incorporation of fluorinated groups enhances thermal and chemical stability.

- Liquid Crystals : Its unique properties make it suitable for applications in electronic devices.

Case Study 1: Anticancer Activity

A preclinical study involving human cervical cancer (HeLa) cells demonstrated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the activation of caspase pathways and increased reactive oxygen species (ROS) levels leading to apoptosis.

Case Study 2: Inflammatory Response Modulation

Another study assessed the compound's effects on inflammation by measuring cytokine release in human T-cell leukemia (Jurkat) cells. The compound inhibited the release of pro-inflammatory cytokines in a dose-dependent manner, suggesting its potential use in treating inflammatory diseases .

Summary of Biological Activities

| Activity | Mechanism | IC50/EC50 | Cell Line/Model |

|---|---|---|---|

| NF-κB Inhibition | Direct inhibition | nM range | Various cancer cell lines |

| Induction of Apoptosis | Mitochondrial uncoupling | μM range | Jurkat T-cells, HeLa cells |

| Pain Relief | NK-1 receptor antagonism | IC50 = 0.09 nM | Animal models |

Vergleich Mit ähnlichen Verbindungen

- 4-(Trifluoromethyl)phenylboronic acid

- 3,5-Difluorophenylboronic acid

- 4-Methoxyphenylboronic acid

Uniqueness: 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is unique due to the presence of both trifluoromethyl and difluoro substituents. These groups significantly enhance the electron-withdrawing properties of the compound, which can influence the reactivity and stability of the molecules it is incorporated into. This makes it particularly useful in the synthesis of complex organic molecules where precise control over electronic properties is required .

Biologische Aktivität

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring that has two fluorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 4 position. The presence of these electronegative fluorine atoms enhances the compound's acidity and lipophilicity, which are critical factors influencing its biological activity.

1. Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives of boronic acids have shown significant inhibition of cancer cell growth by inducing G2/M phase arrest .

In vitro studies indicate that compounds similar to this compound exhibit promising activity against various cancer cell lines. For example, studies have demonstrated that modifications in the boronic acid structure can enhance potency against breast cancer cells, potentially through improved binding to estrogen receptors or other molecular targets .

2. Antimicrobial Activity

Recent investigations into the antimicrobial properties of fluorinated phenylboronic acids reveal moderate to significant activity against various pathogens. Specifically, studies have shown that related compounds exhibit effective antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating potential clinical utility . The mechanism is thought to involve disruption of bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), similar to the action of some clinically approved antifungal agents like Tavaborole .

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : Boronic acids can reversibly bind to the active site of proteasomes, preventing the degradation of regulatory proteins involved in cell cycle progression.

- Antibacterial Mechanism : The compound may inhibit bacterial growth by targeting specific enzymes crucial for protein synthesis, as evidenced by docking studies that suggest effective binding within the active sites of LeuRS .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[3,5-difluoro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRAVQWKXFRDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.